C31H33N3O7S

Leukotriene Receptor Antagonism Pharmacokinetics Drug Metabolism

Standard analytical substitution fails for metabolite quantification. Zafirlukast parent drug (90-fold higher receptor affinity) and other metabolites (M1, M5) lack the descarbamoylated structure of M6, rendering them invalid as standards for CYP2C9-mediated pathway analysis. - **Application**: Certified reference standard for LC-MS/MS method development, DDI assessment via CYP2C9 biomarker, and PK studies (rat plasma circulating species). - **Specification**: Meets analytical reference standard purity for precise quantification.

Molecular Formula C31H33N3O7S
Molecular Weight 591.7 g/mol
Cat. No. B15173839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC31H33N3O7S
Molecular FormulaC31H33N3O7S
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4CCCN4S(=O)(=O)C5=CC=CC=C5)OC)OC)OC
InChIInChI=1S/C31H33N3O7S/c1-38-27-16-20-12-13-32-25(23(20)18-29(27)40-3)15-21-17-28(39-2)30(41-4)19-24(21)33-31(35)26-11-8-14-34(26)42(36,37)22-9-6-5-7-10-22/h5-7,9-10,12-13,16-19,26H,8,11,14-15H2,1-4H3,(H,33,35)
InChIKeyIHNACKDFLXNPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zafirlukast M6 Reference Standard


The compound with molecular formula C31H33N3O7S (CAS 219582-85-1) is Zafirlukast M6 metabolite, a descarbamoylated derivative of the leukotriene receptor antagonist Zafirlukast . This metabolite is formed through cytochrome P450-mediated hydroxylation and is a major circulating species in preclinical species . Its primary procurement application is as a certified reference standard for analytical method development, validation, and drug metabolism studies, distinct from the pharmacologically active parent compound.

Why Zafirlukast M6 Cannot Be Substituted


Zafirlukast M6 metabolite cannot be substituted by the parent drug Zafirlukast (C31H33N3O6S) or other metabolites (e.g., M5, M1) due to fundamental differences in molecular structure, biological activity, and application. The M6 metabolite exhibits at least 90-fold lower potency as an LTD4 receptor antagonist compared to Zafirlukast , rendering it unsuitable for pharmacological studies requiring receptor antagonism. Conversely, its unique structural features—specifically the descarbamoylation and hydroxylation pattern—make it an essential analytical standard for quantifying Zafirlukast metabolism, assessing drug-drug interactions, and validating LC-MS/MS methods . Substituting with the parent drug or an alternative metabolite would compromise the accuracy of pharmacokinetic studies and analytical assays designed to detect this specific metabolic pathway.

Zafirlukast M6 Differentiation Evidence


Pharmacological Potency Comparison

The Zafirlukast M6 metabolite demonstrates a profound reduction in pharmacological activity compared to the parent drug. Specifically, the metabolites of zafirlukast identified in plasma, which include M6, are at least 90 times less potent as LTD4 receptor antagonists than zafirlukast in a standard in vitro test of activity .

Leukotriene Receptor Antagonism Pharmacokinetics Drug Metabolism

LC-MS/MS Reference Standard

Zafirlukast M6 metabolite is utilized as an internal standard or calibration reference in validated LC-MS/MS methods for quantifying zafirlukast in pharmaceutical formulations and biological matrices. Analytical standards of zafirlukast and its metabolites are essential for method development and validation .

Analytical Chemistry LC-MS/MS Pharmaceutical Analysis

CYP2C9-Mediated Formation

The formation of the M6 metabolite is specifically catalyzed by cytochrome P450 2C9 (CYP2C9) via hydroxylation. In vitro studies using human liver microsomes confirm that the hydroxylated metabolites of zafirlukast excreted in feces are formed through the CYP2C9 pathway . This contrasts with the parent drug, which is also a substrate and inhibitor of CYP2C9 and CYP3A4.

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Zafirlukast M6 Research Applications


Analytical Method Development

The M6 metabolite is indispensable as a certified reference standard for developing and validating LC-MS/MS methods to quantify Zafirlukast in pharmaceutical formulations, biological fluids, and environmental samples. Its use ensures method accuracy, precision, and specificity, as demonstrated in published analytical protocols .

Drug-Drug Interaction Studies

Given that M6 formation is exclusively mediated by CYP2C9 , this metabolite serves as a specific biomarker for assessing CYP2C9 activity. Researchers can use the M6 standard to monitor changes in Zafirlukast metabolism when co-administered with CYP2C9 inhibitors (e.g., fluconazole), providing quantitative data on drug-drug interaction potential.

Preclinical Pharmacokinetic Studies

The M6 metabolite has been identified as a prominent circulating species in rat plasma . Procurement of the M6 reference standard enables accurate quantification of this metabolite in pharmacokinetic studies, facilitating interspecies comparisons and understanding the elimination pathways of Zafirlukast.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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